3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid
CAS No.: 212321-78-3
VCID: VC0194506
Molecular Formula: C32H37N7O5
Molecular Weight: 599.7 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
![3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid - 212321-78-3](/images/no_structure.jpg)
Description | 3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid is an intermediate chemical compound . Specifically, it is referred to as "intermediate 1" in the synthesis of dabigatran ester derivatives . This compound is involved in the first step of a chemical process . The resultant product of this process is (R)3-[[2-[[4-[N`-3-[[2-[[4-[N-]-hexyloxycarbonylcarboxamidine] phenylamine]methyl]-1-methyl-benzene And imidazol-5-carbonyl]-(2-pyridyl)amino]propionic acid (tetrahydrofuran-3-yl) ester (Compound 1) . A closely related compound is ethyl 3-[[2-[[4-(N'-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate . Its molecular formula is C34H41N7O and its molecular weight is 627.7 g/mol . Another similar compound is Ethyl 3-[[2-[[4-(N-Hexoxycarbonylcarbamimidoyl)-N-nitroso-anilino]methyl]-1-methyl-benzimidazole-5-carbonyl]-(2-pyridyl)amino]propanoate, which has the molecular formula C34 H40 N8 O6 and a molecular weight of 656.7314 . In the context of a research assistant's role, understanding and summarizing complex chemical information is a valuable skill . Research assistants often need to interpret data and synthesize findings, so clarity and precision in describing such compounds are essential . |
---|---|
CAS No. | 212321-78-3 |
Product Name | 3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid |
Molecular Formula | C32H37N7O5 |
Molecular Weight | 599.7 g/mol |
IUPAC Name | 3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid |
Standard InChI | InChI=1S/C32H37N7O5/c1-3-4-5-8-19-44-32(43)37-30(33)22-10-13-24(14-11-22)35-21-28-36-25-20-23(12-15-26(25)38(28)2)31(42)39(18-16-29(40)41)27-9-6-7-17-34-27/h6-7,9-15,17,20,35H,3-5,8,16,18-19,21H2,1-2H3,(H,40,41)(H2,33,37,43) |
Standard InChIKey | UGEWTLXHMYKLCO-UHFFFAOYSA-N |
SMILES | CCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)O)C4=CC=CC=N4 |
Canonical SMILES | CCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)O)C4=CC=CC=N4 |
Appearance | White to Off-White Solid |
Purity | > 95% |
Synonyms | N-[[2-[[[4-[[[(Hexyloxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-alanine; Desethyl Pradaxa |
PubChem Compound | 135565549 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume